molecular formula C15H15N3O B8686674 1-(4-methoxybenzyl)-1H-benzo[d]imidazol-5-amine

1-(4-methoxybenzyl)-1H-benzo[d]imidazol-5-amine

Cat. No. B8686674
M. Wt: 253.30 g/mol
InChI Key: DQWLYPTXVOGEPX-UHFFFAOYSA-N
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Patent
US06403626B1

Procedure details

A reaction of 5-nitrobenzimidazole (4.3 g, 27 mmol) and 4-methoxybenzyl chloride (4.3 ml, 30 mmol) in a procedure described in Example 9 produces 5.6 g .(19 mmol, 73%) of a mixture of 1- and 3-(4-methoxybenzyl) -5-nitrobenzimidazole, which was converted to the corresponding amines in hydrogenation (H2/Pd-C). The amine mixture was subjected to column chromatography (10%-30% i-PrOH/CH2Cl2) to provide 2.1 g (8.2 mmol, 43%) of 1-(4-methoxybenzyl)-5-aminobenzimidazole and 2.4 g (9.2 mmol, 48%) of 3-(4-methoxybenzyl)-5-aminobenzimidazole.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
4.3 mL
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
19 mmol
Type
reactant
Reaction Step Two
[Compound]
Name
1- and 3-(4-methoxybenzyl) -5-nitrobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
H2 Pd-C
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
Name
i-PrOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:12]=[CH:11][C:7]2[N:8]=[CH:9][NH:10][C:6]=2[CH:5]=1)([O-])=O.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Cl)=[CH:17][CH:16]=1>[H][H].[Pd].CC(O)C.C(Cl)Cl>[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:8]2[C:7]3[CH:11]=[CH:12][C:4]([NH2:1])=[CH:5][C:6]=3[N:10]=[CH:9]2)=[CH:17][CH:16]=1.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:10]2[C:6]3[CH:5]=[C:4]([NH2:1])[CH:12]=[CH:11][C:7]=3[N:8]=[CH:9]2)=[CH:17][CH:16]=1 |f:2.3,4.5|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC2=C(N=CN2)C=C1
Name
Quantity
4.3 mL
Type
reactant
Smiles
COC1=CC=C(CCl)C=C1
Step Two
Name
mixture
Quantity
19 mmol
Type
reactant
Smiles
Step Three
Name
1- and 3-(4-methoxybenzyl) -5-nitrobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
amine
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
H2 Pd-C
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[H][H].[Pd]
Step Seven
Name
i-PrOH CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)O.C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
produces 5.6 g

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=C(CN2C=NC3=C2C=CC(=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 8.2 mmol
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 43%
Name
Type
product
Smiles
COC1=CC=C(CN2C=NC3=C2C=C(C=C3)N)C=C1
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.2 mmol
AMOUNT: MASS 2.4 g
YIELD: PERCENTYIELD 48%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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